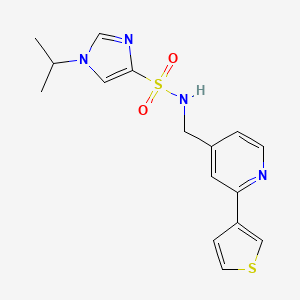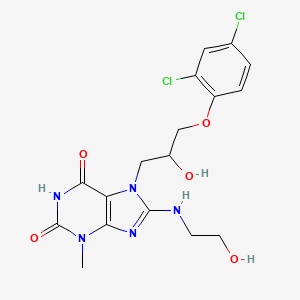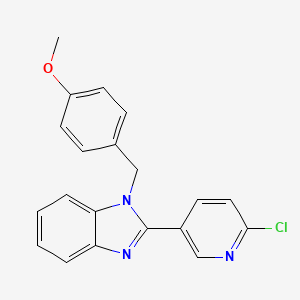
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is involved in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .
Synthesis Analysis
The synthesis involves the use of strategically designed arylbenzothiazolylether diazonium salts as dual-function reagents . A vast array of alkenes are proven to be suitable substrates .Chemical Reactions Analysis
The compound is involved in a photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and crystal structure of similar compounds have been extensively studied. For instance, research has detailed the crystal structure, synthesis, and biological activity of ether and ester trans-ferulic acid derivatives, including compounds with benzyloxy and methoxyphenyl groups, through spectroscopic and X-ray diffraction studies. These compounds have shown scavenging free-radical and antioxidant activity, with some exhibiting cytotoxic effects upon certain cell lines, indicating their potential in medical applications (Obregón-Mendoza et al., 2018).
Biological Activity
The investigation into the biological activities of these compounds has revealed their potential as cellular antiproliferative agents. A series of new cellular antiproliferative agents was identified during a screening for compounds acting against Mycobacterium tuberculosis, showcasing the potential therapeutic applications of these molecules. The most cytotoxic molecules in this series were evaluated against a panel of human cell lines derived from hematological and solid human tumors, indicating their relevance in cancer research (Carta et al., 2011).
Potential in Polymer Science
Research into the synthesis of precursors for new tannin-like polymers with potential biological effects involves the preparation of acrylate-based polymers from monomers including benzyloxy and methoxyphenyl groups. This work underscores the importance of these compounds in developing new materials with potential applications in biotechnology and materials science (Yuan et al., 1992).
Photophysical Properties
The optical characteristics, redox properties, and thermogravimetric stability of related compounds have been studied, with findings supporting their potential application in materials science, particularly in the development of new materials with specific optical properties (Bhanvadia et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2S/c1-3-20-9-12-23(13-10-20)25-19-33-28(30-25)24(17-29)15-22-11-14-26(27(16-22)31-2)32-18-21-7-5-4-6-8-21/h4-16,19H,3,18H2,1-2H3/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDCKWCNOBELL-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2774932.png)

![6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2774936.png)
![3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B2774937.png)

![6-(2-Ethoxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2774941.png)
![4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774942.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2774945.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)